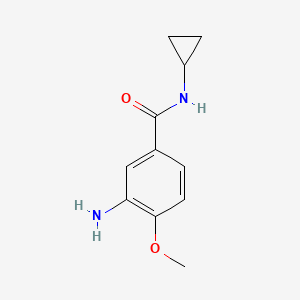![molecular formula C11H8N2O2 B1279253 [2,2'-Bipyridine]-3-carboxylic acid CAS No. 220340-46-5](/img/structure/B1279253.png)
[2,2'-Bipyridine]-3-carboxylic acid
Descripción general
Descripción
[2,2’-Bipyridine]-3-carboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is notable for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions. These complexes have significant applications in fields such as catalysis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-3-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Suzuki coupling, which uses tetrabutylammonium 2-pyridylborate salts and chloropyridines with a palladium catalyst . These reactions are carried out under controlled conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-3-carboxylic acid often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and scalable production. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bipyridine]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted bipyridines, N-oxides, and hydrogenated derivatives. These products have diverse applications in coordination chemistry and materials science.
Aplicaciones Científicas De Investigación
[2,2’-Bipyridine]-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound and its derivatives are explored for their potential as enzyme inhibitors and probes for studying biological systems.
Medicine: Research is ongoing into its use in drug development, particularly in designing metal-based drugs and diagnostic agents.
Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of [2,2’-Bipyridine]-3-carboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, electron transfer processes, and photophysical events. The specific molecular targets and pathways depend on the nature of the metal ion and the overall structure of the complex.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a ligand but lacks the carboxylic acid functional group.
4,4’-Bipyridine: Another isomer with the nitrogen atoms in different positions, used in coordination chemistry and materials science.
1,10-Phenanthroline: A structurally similar compound with three fused rings, widely used as a ligand in coordination chemistry.
Uniqueness
[2,2’-Bipyridine]-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity. This functional group allows for further derivatization and functionalization, making it a versatile building block in synthetic chemistry.
Propiedades
IUPAC Name |
2-pyridin-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVVVVYHNKQXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433121 | |
| Record name | [2,2'-Bipyridine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220340-46-5 | |
| Record name | [2,2'-Bipyridine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications are described in the research that contribute to the herbicidal activity of [2,2'-Bipyridine]-3-carboxylic acid derivatives?
A: The research focuses on 6'-phenyl-2,2'-bipyridine-3-carboxylic acid derivatives as herbicides []. While the specific mechanism of action isn't detailed, the research highlights the significance of various substituents (R1 to R5) on the core structure. These substituents, including alkyl groups, halogens (like chlorine, fluorine, etc.), nitro groups, cyano groups, and formyl groups, are suggested to play a crucial role in dictating the herbicidal activity of these compounds [].
Q2: Are there any resources mentioned in the research to further explore the properties and applications of this compound derivatives?
A: Unfortunately, the provided abstracts [, ] do not delve into specific resources for further exploration. To gain a more comprehensive understanding of these compounds, additional research in scientific literature databases or patent repositories would be beneficial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)










